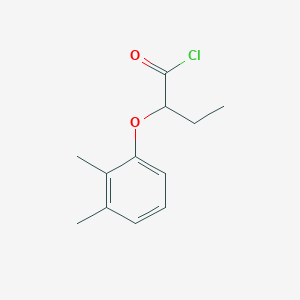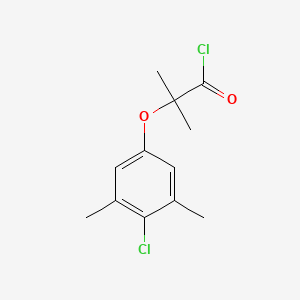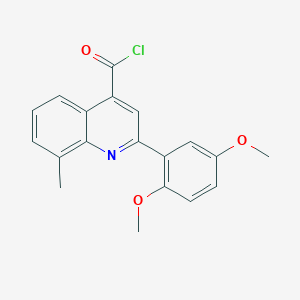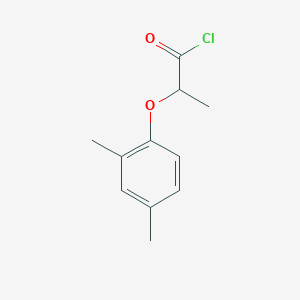
2-(2,4-二甲基苯氧基)丙酰氯
描述
“2-(2,4-Dimethylphenoxy)propanoyl chloride” is a chemical compound with the molecular formula C11H13ClO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dimethylphenoxy)propanoyl chloride” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms. The molecular weight is 212.67 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Dimethylphenoxy)propanoyl chloride” include a molecular weight of 212.68 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the search results.科研应用
在药理学中的应用
(McLean et al., 1960) 进行的一项研究专注于一种与2-(2,4-二甲基苯氧基)丙酰氯密切相关的化合物,称为化合物6890或βTM 10。这种化合物在实验动物中显示出降低血压和减少心率的潜力,表明其在心血管药理学中的相关性。
在合成化学中的应用
(Adogla et al., 2012) 进行的研究探讨了类似化合物中甲氧基的选择性裂解,随后进行选择性酰化。这种技术对于合成邻酰化的邻苯二酚具有重要意义,这在超分子化学中和作为各种应用的前体中具有重要意义。
在分析化学中的应用
(Hassan et al., 2003) 进行的研究中,一种结构类似于2-(2,4-二甲基苯氧基)丙酰氯的化合物被用作传感器技术中的离子载体。这展示了其在开发各种离子传感器中的潜在用途,这在分析化学中是一个重要的应用。
在材料科学中的应用
(Suzuki et al., 1990) 研究了类似于2-(2,4-二甲基苯氧基)丙酰氯的化合物与其他化学物质反应形成五配位锡酸盐配合物。这项研究有助于理解材料性质和反应,这在材料科学领域中非常重要。
在化学合成中的作用
(Hogale et al., 1995) 和 (Glushkov et al., 1995) 进行的研究展示了类似化合物在合成新化学实体中的应用。这些研究突出了该化合物在推动合成化学方法和创造新颖分子方面的实用性。
性质
IUPAC Name |
2-(2,4-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHSCMUTODLMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



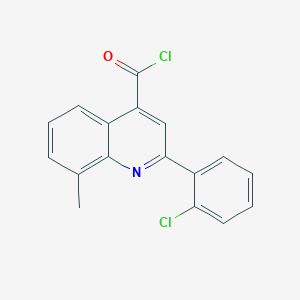
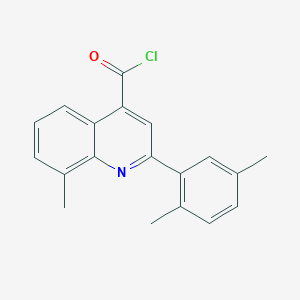
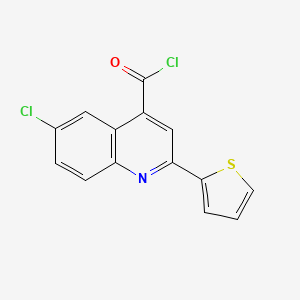
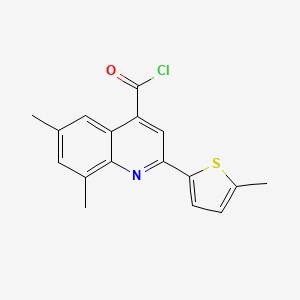
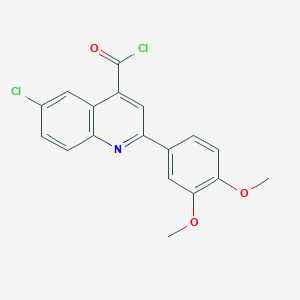
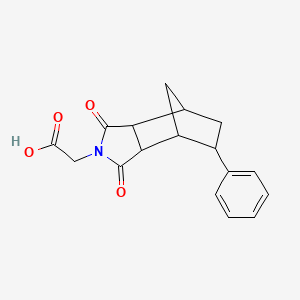
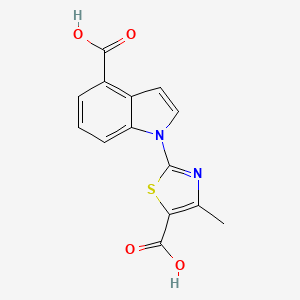
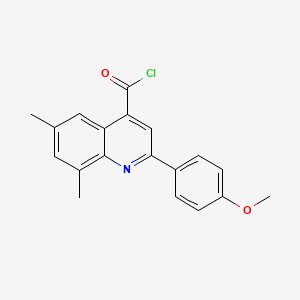

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)
